Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate
CAS No.: 1218664-42-6
Cat. No.: VC7210728
Molecular Formula: C10H11F2NO2
Molecular Weight: 215.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1218664-42-6 |
|---|---|
| Molecular Formula | C10H11F2NO2 |
| Molecular Weight | 215.2 |
| IUPAC Name | methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate |
| Standard InChI | InChI=1S/C10H11F2NO2/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12/h3-5,9,13H,1-2H3 |
| Standard InChI Key | RYFNDOUCPLCYIA-UHFFFAOYSA-N |
| SMILES | CNC(C1=C(C=CC(=C1)F)F)C(=O)OC |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
Methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate belongs to the class of amino acid derivatives, specifically categorized as an acetate ester. Its IUPAC name, methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate, reflects its bifunctional structure:
-
A 2,5-difluorophenyl group at the second carbon position, providing steric and electronic modulation due to fluorine’s electronegativity.
-
A methylamino group (-NHCH) and a methoxycarbonyl group (-COOCH) at the same carbon atom, creating a chiral center .
The compound’s SMILES notation (CNC(C1=C(C=CC(=C1)F)F)C(=O)OC) and InChIKey (RYFNDOUCPLCYIA-UHFFFAOYSA-N) encode its connectivity and stereochemical features.
Hydrochloride Salt Form
The hydrochloride salt (CAS 1251923-11-1) enhances solubility and stability for pharmacological studies. Key differences between the free base and salt forms are summarized below:
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 215.20 g/mol | 251.66 g/mol |
| Canonical SMILES | CNC(C1=C(C=CC(=C1)F)F)C(=O)OC | CNC(C1=C(C=CC(=C1)F)F)C(=O)OC.Cl |
The addition of hydrochloric acid protonates the methylamino group, improving crystallinity and bioavailability .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via a multi-step protocol involving:
-
Condensation of 2,5-difluoroaniline with methyl chloroacetate:
-
Conducted in polar aprotic solvents (e.g., dimethylformamide or dichloromethane).
-
Catalyzed by bases such as sodium hydride or potassium carbonate to deprotonate the amine.
-
Reaction equation:
-
-
N-Methylation:
-
Introduction of the methyl group to the amine using methylating agents like iodomethane.
-
-
Salt Formation:
Reaction Optimization
Key parameters influencing yield and purity include:
-
Temperature: Reflux conditions (~80–100°C) to accelerate reaction kinetics.
-
Solvent Choice: Dichloromethane favors faster reaction rates, while dimethylformamide improves solubility of intermediates.
-
Purification: Column chromatography or recrystallization isolates the product.
Physicochemical Properties and Solubility
Collision Cross-Section Analysis
Mass spectrometry studies predict collision cross-sections (CCS) for various adducts, critical for pharmacokinetic profiling :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H] | 216.08307 | 146.6 |
| [M+Na] | 238.06501 | 156.0 |
| [M+NH] | 233.10961 | 152.5 |
These values suggest moderate molecular rigidity, influencing its diffusion across biological membranes .
Solubility and Stability
While solubility data remain unspecified in public databases , the hydrochloride salt’s ionic character likely improves aqueous solubility compared to the free base. Stability under physiological pH (7.4) and temperature (37°C) requires further experimental validation.
Comparative Analysis with Related Compounds
Stereochemical Variants
Methyl (S)-2-amino-2-(2,5-difluorophenyl)acetate, an enantiomeric counterpart, exhibits distinct receptor binding affinities due to chiral center configuration.
Halogen-Substituted Analogues
| Compound | Substituent | Biological Activity |
|---|---|---|
| Methyl 2-(4-fluorophenyl)-2-(methylamino)acetate | Monofluoro | Reduced metabolic stability |
| Methyl 2-(3-chlorophenyl)-2-(methylamino)acetate | Chloro | Enhanced antibacterial potency |
The 2,5-difluoro substitution uniquely balances lipophilicity and electronic effects, optimizing drug-like properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume